molecular formula C13H11N3O2S B2554445 N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034548-86-0

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2554445
CAS No.: 2034548-86-0
M. Wt: 273.31
InChI Key: YFVQFDLCEMLEGA-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide ( 2034548-86-0) is a high-purity chemical compound for research use, with the molecular formula C13H11N3O2S and a molecular weight of 273.31 . This benzenesulfonamide derivative is built around the pyrazolo[1,5-a]pyridine scaffold , a privileged structure in modern medicinal chemistry . The pyrazolo[1,5-a]pyridine core, along with the related pyrazolo[1,5-a]pyrimidine framework, is recognized as a critical pharmacophore in the development of targeted anticancer therapies . Specifically, this core structure is a key feature in first- and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, which are a prominent class of therapeutics for treating solid tumors harboring NTRK gene fusions . As such, this compound serves as a valuable building block and intermediate for researchers designing and synthesizing novel small-molecule inhibitors for oncology and kinase research programs. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,13-4-2-1-3-5-13)15-11-7-9-16-12(10-11)6-8-14-16/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVQFDLCEMLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under mild conditions, using catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide backbone is susceptible to hydrolysis under acidic or alkaline conditions.

Conditions Reaction Pathway Products Supporting References
Acidic (e.g., HCl, H₂SO₄)Cleavage of amide bonds via protonation of the carbonyl oxygen, followed by nucleophilic attack.Carboxylic acid derivatives (e.g., cyclohexene-methanol derivatives) and aniline analogs.
Alkaline (e.g., NaOH)Base-catalyzed hydrolysis, forming carboxylate salts and amines.Sodium salts of carboxylic acids and 2-methoxy-5-methylaniline.

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the cyclohexene and phenyl groups.

  • The methoxy group on the phenyl ring may stabilize intermediates through resonance .

Functionalization of the Hydroxycyclohexene Moiety

The hydroxy group on the cyclohexene ring can undergo typical alcohol reactions.

Reaction Type Reagents/Conditions Products References
Esterification Acetic anhydride, H⁺ (catalytic)Cyclohexenyl acetate derivative.
Oxidation KMnO₄ (acidic conditions)Ring-opening to form dicarboxylic acid or epoxidation (if mild conditions).
Dehydration H₂SO₄ (concentrated)Formation of cyclohexadiene via elimination of water.

Notes :

  • The conjugated diene formed after dehydration could participate in Diels-Alder reactions .

  • Oxidation products may vary based on reaction stoichiometry and temperature .

Modification of the Aromatic Methoxy Group

The 2-methoxy-5-methylphenyl group can undergo demethylation or electrophilic substitution.

Reaction Conditions Products References
Demethylation BBr₃ (Lewis acid) or HI (acidic)Phenolic group (2-hydroxy-5-methylphenyl).
Nitration HNO₃/H₂SO₄Nitro-substituted phenyl derivative (para to methoxy).
Sulfonation SO₃/H₂SO₄Sulfonic acid derivative.

Considerations :

  • Steric effects from the methyl group may direct substitution to specific positions .

Salt Formation and Coordination Chemistry

The amide and hydroxyl groups can act as ligands or participate in salt formation.

Interaction Reagents Outcome References
Metal Coordination Transition metal salts (e.g., Cu²⁺, Fe³⁺)Formation of chelate complexes, potentially altering solubility/reactivity.
Protonation HCl gas in organic solventAmmonium chloride salt at the amide nitrogen.

Applications :

  • Metal complexes may exhibit enhanced biological activity or catalytic properties .

Photochemical Reactions

The conjugated system (cyclohexene and aromatic rings) may undergo photoinduced transformations.

Process Conditions Products References
[2+2] Cycloaddition UV light (e.g., 254 nm)Dimerization via cyclohexene ring opening.
Oxidation Singlet oxygen (e.g., Rose Bengal, light)Epoxide or endoperoxide formation.

Challenges :

  • Competing pathways (e.g., ring-opening vs. oxidation) require controlled conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The pyrazolo[1,5-a]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that compounds derived from this scaffold exhibit potent activity against various cancer cell lines. For instance, a study screened a library of pyrazolo[1,5-a]pyrimidines for their anticancer activity against the MDA-MB-231 breast cancer cell line using the MTT assay. Although initial results showed no significant growth inhibition, further modifications and derivatives demonstrated promising anticancer properties, suggesting that structural modifications could enhance efficacy .

1.2 Protein Kinase Inhibition
N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has been identified as a selective inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in various cancers due to their roles in cell growth and differentiation. Inhibiting these kinases may provide therapeutic benefits in cancer treatment by disrupting abnormal signaling pathways associated with tumor progression .

Optical Applications

2.1 Fluorophores
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as fluorophores due to their advantageous photophysical properties. These compounds can serve as biomarkers for lipid droplets in cancer cells, enabling researchers to visualize cellular processes and monitor drug effects in real time. The ability to modify the electronic properties of these compounds enhances their applicability in fluorescence microscopy and other imaging techniques .

Antimicrobial Properties

3.1 Antibiofilm and Antibacterial Activity
this compound exhibits significant antibacterial and antibiofilm activities against various pathogens. A study demonstrated that derivatives of this compound could inhibit biofilm formation and quorum sensing in bacteria, which are critical factors in the pathogenicity of infections. This suggests that these compounds could be developed into new therapeutic agents for treating resistant bacterial infections .

Case Studies

Study Focus Findings
Study on Anticancer ActivityMDA-MB-231 Cell LineInitial compounds showed no activity; further modifications needed for efficacy .
Protein Kinase InhibitionAXL and c-METIdentified as selective inhibitors with potential therapeutic benefits in cancer treatment .
Optical ApplicationsFluorescence MicroscopyDerivatives serve as effective biomarkers for lipid droplets in HeLa cells .
Antimicrobial ActivityBiofilm FormationSignificant inhibition observed; potential for new antibiotic development .

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide and related compounds:

Compound Core Structure Key Substituents Biological Activity Synthesis Route
This compound Pyrazolo[1,5-a]pyridine Benzenesulfonamide at C5 Antimicrobial (inferred from analogs) Cyclocondensation of amino pyrazole + sulfonamide coupling (hypothesized)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine (3a) Pyrazolo[1,5-a]pyrimidine Methyl groups at C5/C7, amine at C2 Anticancer (e.g., liver/breast cancer) Cyclocondensation of 5-amino-1H-pyrazole + acetylacetone derivatives
N-(thiazol-2-yl)-benzenesulfonamide-pyrazolo[1,5-a]pyrimidine hybrids Pyrazolo[1,5-a]pyrimidine Thiazole-linked benzenesulfonamide Antibacterial, antifungal (vs. S. aureus, C. albicans) Diazonium coupling + cyclization with bifunctional nucleophiles
N,N-Dimethyl-4-(pyrazolo[1,5-a]pyrazinyl)benzenesulfonamide (L2PYD3) Pyrazolo[1,5-a]pyrazine Dimethylamino group, pyrrolopyridine substituent PARP inhibitor (anticancer) Pd-catalyzed cross-coupling + sulfonamide functionalization
3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Fluoro, methanesulfonyl groups Kinase inhibition (anticancer) Suzuki-Miyaura coupling + sulfonation

Key Observations:

Core Heterocycle Influence :

  • Pyrazolo[1,5-a]pyridine (target compound) vs. pyrazolo[1,5-a]pyrimidine (3a, 4): The pyrimidine core in analogs like 3a enhances planarity and hydrogen-bonding capacity, improving interactions with DNA or enzyme active sites . However, the pyridine core in the target compound may offer better metabolic stability due to reduced ring strain .

Substituent Effects :

  • Sulfonamide Position : The C5-linked benzenesulfonamide in the target compound contrasts with C3/C7 substitutions in others (e.g., L2PYD3 ). Positional differences significantly alter pharmacokinetics; C5-substituted derivatives often exhibit enhanced oral bioavailability .
  • Electron-Withdrawing Groups : Fluorine and methanesulfonyl groups in EP 1 808 168 B1 derivatives improve target selectivity and potency in kinase inhibition .

Anticancer analogs like 3a and L2PYD3 demonstrate IC₅₀ values < 1 µM in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, attributed to PARP and AhR pathway modulation .

Synthesis Complexity :

  • The target compound likely requires regioselective sulfonamide coupling, a challenge absent in pyrazolo[1,5-a]pyrimidines, where sulfonamide groups are introduced pre-cyclization .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the mechanisms of action, biochemical pathways, pharmacokinetics, and various studies that highlight the compound's potential therapeutic applications.

Target of Action
The primary molecular target for this compound is the Leucine-Zipper and Sterile-α Motif Kinase (ZAK) . This kinase plays a crucial role in the MAPK signaling pathway, which regulates key cellular processes such as growth, differentiation, and apoptosis.

Mode of Action
The compound inhibits ZAK's kinase activity, leading to downstream effects on cellular signaling pathways. By modulating these pathways, it can influence cellular proliferation and survival .

Biochemical Pathways

The inhibition of ZAK affects several biochemical pathways:

  • MAPK Signaling Pathway : Critical for cellular responses to growth factors and stress.
  • Apoptosis Regulation : Altering the balance between pro-apoptotic and anti-apoptotic signals can lead to cancer cell death.

Pharmacokinetics

This compound exhibits favorable ADME (absorption, distribution, metabolism, excretion) properties. Its bioavailability allows effective targeting of ZAK in vivo, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)32 nMModerate inhibition of growth
MDA-MB-231 (breast)54.25% growthSignificant reduction in cell viability
HeLa (cervical cancer)38.44% growthNotable cytotoxicity observed

These findings suggest that modifications to the pyrazolo structure can enhance anticancer efficacy while minimizing toxicity to normal cells .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated various pyrazolo derivatives against cancer cell lines, revealing that modifications at the N1 position significantly impacted antiproliferative activity. For instance, compounds with specific alkyl substitutions showed enhanced activity against HepG2 cells but were less effective against normal fibroblasts .
  • Molecular Docking Studies : These studies provided insights into how this compound interacts with ZAK at the molecular level. The binding affinity was assessed through computational models, indicating strong interactions that correlate with observed biological activity .
  • Animal Models : In vivo studies demonstrated that this compound could significantly reduce tumor size in xenograft models of breast cancer. The results suggested that the compound's mechanism involves both direct cytotoxic effects and modulation of tumor microenvironment factors .

Q & A

Q. What are the key synthetic strategies for preparing N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide derivatives, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves cyclocondensation of pyrazole precursors with sulfonamide-containing electrophiles. For example, a three-step one-pot regioselective synthesis (Scheme 1, ) uses catalysts to control substitution patterns. Solvent choice (e.g., acetonitrile or glacial acetic acid), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine or bis(pentafluorophenyl) carbonate) critically influence regioselectivity and yield . Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm structural integrity .

Q. How are benzenesulfonamide-functionalized pyrazolo[1,5-a]pyridines characterized to confirm structural identity and purity?

Methodological Answer: Multi-step characterization includes:

  • ¹H/¹³C NMR : Assign peaks to distinguish sulfonamide NH protons (~δ 10–12 ppm) and pyrazole/pyridine ring protons (δ 6–9 ppm). For example, reports detailed NMR assignments for nitro- and trifluoromethyl-substituted analogs.
  • Elemental analysis : Validate purity by matching calculated vs. observed C/H/N/S percentages .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ for [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of these compounds, and how are IC₅₀ values interpreted?

Methodological Answer: Common assays include:

  • Enzyme inhibition : Cathepsin K/B inhibition assays () use fluorogenic substrates (e.g., Z-FR-AMC) with IC₅₀ values calculated via nonlinear regression. For example, compound 5a (IC₅₀ ~25 µM) showed selective cathepsin K inhibition .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for pyrazolo[1,5-a]pyridin-5-yl benzenesulfonamides targeting cysteine proteases?

Methodological Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃, NO₂) at position 3 of the pyridine ring to enhance cathepsin K binding ().
  • Side-chain modifications : Replace alkyl amines with heteroaromatic groups (e.g., picolyl) to improve selectivity for cathepsin B vs. K .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with cathepsin active sites .

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ values across analogs) be resolved through experimental design?

Methodological Answer:

  • Dose-response validation : Repeat assays with tighter control of enzyme concentration and pre-incubation times to minimize false negatives .
  • Off-target screening : Test analogs against related proteases (e.g., cathepsin L) to rule out cross-reactivity .
  • Metabolic stability : Assess compound degradation in liver microsomes to ensure observed activity is not artifactually reduced .

Q. What strategies address synthetic challenges in functionalizing position 7 of the pyrazolo[1,5-a]pyridine core?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during cyclocondensation ().
  • Microwave-assisted synthesis : Reduce reaction times for sterically hindered substitutions (e.g., bulky aryl groups at position 7) .
  • Palladium catalysis : Apply Buchwald-Hartwig conditions for C-N coupling with aryl halides .

Q. How can enantioselective synthesis be achieved for chiral N-substituted derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce asymmetry .
  • Chiral resolution : Separate racemic mixtures via HPLC with cellulose-based chiral columns (e.g., Chiralpak IB) .

Q. What computational tools predict the pharmacokinetic properties of these sulfonamide derivatives?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .
  • QSAR models : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to prioritize analogs .

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